Bis(chloromethyl) ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(chloromethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGCQVOJVTVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O, (CH2Cl)2O | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | bis(CHLOROMETHYL) ETHER | |
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DSSTOX Substance ID |
DTXSID8020173 | |
| Record name | bis(Chloromethyl) ether | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorodimethyl ether, symmetrical appears as a colorless volatile liquid with a chloroform-like odor. Toxic by inhalation, skin absorption and ingestion. Dangerous fire risk - flash point below 0 °F. Vapors much denser than air. Insoluble in water and denser than water. Used to make paints and varnish, and as a solvent., Colorless liquid with a suffocating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a suffocating odor. | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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| Record name | Bis(chloromethyl) ether | |
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| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
223 °F at 760 mmHg (EPA, 1998), 104 °C, 104-106 °C, 223 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(chloromethyl) ether | |
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| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Flash Point |
Less than 66.2F (EPA, 1998), Flash point < 19 °C, <19 °C (closed cup), <66 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(chloromethyl) ether | |
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| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Reacts with water (NIOSH, 2023), In water, 1,020 mg/L at 25 °C, In water, 2.20X10+4 mg/L at 25 °C, Miscible with ethanol, ethyl ether, Miscible with many organic solvents, Solubility in water: reaction | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(chloromethyl) ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.315 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.323 g/cu cm at 15 °C, Density: 1.315 at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.32 | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(chloromethyl) ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(chloromethyl) ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
30 mmHg at 71.6 °F (EPA, 1998), 29.4 [mmHg], 29.4 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 3.9, 30 mmHg at 72 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(chloromethyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Bis(chloromethyl) ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
One ... "commercial" /grade/ ... contained traces of carbonyl-containing impurity. | |
| Record name | Bis(chloromethyl) ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
542-88-1 | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chloromethyl ether | |
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| Record name | Bis(chloromethyl) ether | |
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| Record name | Bis (chloromethyl) ether | |
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| Record name | Methane, 1,1'-oxybis[1-chloro- | |
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| Record name | bis(Chloromethyl) ether | |
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| Record name | Oxybis[chloromethane] | |
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| Record name | BIS(CHLOROMETHYL)ETHER | |
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| Record name | Bis(chloromethyl) ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIS(CHLOROMETHYL) ETHER | |
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| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Ether, bis(chloromethyl) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KN180858.html | |
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Melting Point |
-42.7 °F (EPA, 1998), -41.5 °C, -42 °C, -43 °F | |
| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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| Record name | Bis(chloromethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | bis(CHLOROMETHYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIS(CHLOROMETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/400 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Synthesis, Formation, and Environmental Pathways
Mechanisms of BCME Formation in Industrial and Environmental Settings
Bis(chloromethyl) ether (BCME) is a potent carcinogen that can form under specific industrial and environmental conditions. Its formation is primarily associated with the reaction of formaldehyde (B43269) and hydrogen chloride, and it can also be present as an impurity in the production of other chemicals.
Formation from Formaldehyde and Hydrogen Chloride (HCl)
The spontaneous formation of BCME can occur when formaldehyde and hydrogen chloride are present together, particularly in environments with low water content and/or low pH. nih.govresearchgate.net This reaction is a significant concern in various industrial settings where these two chemicals are used or produced. tandfonline.com
Investigations into the gas-phase reaction of formaldehyde and hydrogen chloride have shown that BCME can be formed. tandfonline.com Studies have been conducted in simulated atmospheric environments to understand the potential for BCME formation. tandfonline.comtandfonline.com
At high concentrations of formaldehyde and hydrogen chloride (ranging from 500 to 3000 ppm), BCME has been detected at low parts-per-billion levels. tandfonline.com However, when the concentrations of the reactants are at the level of a few parts per million, detectable amounts of BCME are not formed. tandfonline.comtandfonline.com One study indicated that even at concentrations of 100 ppm for both formaldehyde and hydrogen chloride, BCME was not detected above a limit of 0.1 ppb. tandfonline.com Another study found that for concentrations of 100/100 ppm of HCHO/HCl, less than 0.1 ppb of BCME was formed. epa.gov
The table below summarizes findings from a study on the amount of BCME formed at various concentrations of formaldehyde and hydrogen chloride at 40% relative humidity and 20°C over a reaction time of 12-24 hours. epa.gov
| Formaldehyde (ppm) | Hydrogen Chloride (ppm) | BCME Formed (ppb) |
| 4000 | 40,000 | 5000 |
| 1000 | 10,000 | 730 |
| 1000 | 1000 | 130 |
| 300 | 300 | 23 |
| 100 | 100 | 3 |
| 20 | 20 | <0.5 (limit of detection) |
Data from a study on BCME formation at 40% relative humidity and 20°C. epa.gov
In the liquid phase, the formation of BCME from formaldehyde and hydrogen chloride has also been documented. nih.gov The reaction of aqueous HCl and formaldehyde at concentrations up to 2000 ppm was studied, and BCME was not observed in either the aqueous or gas phase above the reaction mixture, with detection limits of 9 ppb and 1 ppb, respectively. researchgate.net However, in a chloromethylating medium containing HCl, formaldehyde, and zinc chloride, BCME was shown to form rapidly, reaching a steady concentration of 300-500 ppm. tandfonline.comresearchgate.net
The formation of BCME is influenced by humidity and pH. The reaction requires a very low pH and/or a very low water content to proceed. nih.govresearchgate.net Some research suggests that the rate of BCME formation does not significantly depend on the humidity of the environment. tandfonline.com However, it is established that BCME can form spontaneously in humid air from formaldehyde and hydrogen chloride. tandfonline.comeinsteinmed.edu One study found that BCME is stable in air with 70% relative humidity for at least 18 hours at concentrations of 10-100 ppm. nih.gov
BCME as an Impurity in Chloromethyl Methyl Ether (CMME) Production
A significant route for the presence of BCME in industrial settings is as a contaminant in the production of chloromethyl methyl ether (CMME). govinfo.gov Technical-grade CMME can contain BCME as an impurity, with concentrations reported to be between 1% and 8%. chemicalbook.com The formation of BCME as a by-product occurs during the synthesis of CMME, especially when formaldehyde and hydrogen chloride are present. publications.gc.ca
Processes have been developed to minimize the formation of BCME during CMME production. google.comgoogleapis.comgoogle.com By controlling reaction parameters such as temperature and the ratio of reactants, the concentration of BCME in the final CMME product can be significantly reduced. google.comgoogle.com For instance, carrying out the reaction at temperatures below 45°C has been shown to markedly decrease the formation of BCME. google.com One improved process claims to produce CMME with less than 100-200 ppm of BCME. googleapis.com
Environmental Fate and Transport Mechanisms
Once released into the environment, this compound is not persistent due to its high reactivity, particularly with water. einsteinmed.edugovinfo.gov
BCME is rapidly degraded in the environment and has not been detected in ambient air or water. nih.gov In water, BCME undergoes rapid hydrolysis to form formaldehyde and hydrogen chloride. nih.govcanada.ca The half-life of BCME in water at 20°C is reported to be 38 seconds. canada.cacanada.ca This rapid hydrolysis means that significant transport of BCME in aquatic systems is unlikely. canada.cacdc.gov
In the atmosphere, BCME is also subject to degradation. The primary degradation pathway is believed to be the reaction with photochemically generated hydroxyl radicals, with an estimated atmospheric half-life of 1.36 hours. chemicalbook.comcdc.gov Vapor-phase hydrolysis also occurs, but at a slower rate, with an estimated half-life of 25 hours in moist air. cdc.gov The decomposition products in the air include hydrogen chloride, formaldehyde, and chloromethylformate. canada.cacanada.ca
Atmospheric Degradation and Half-lives
In the atmosphere, this compound can react with water vapor. cdc.gov This vapor-phase hydrolysis is a slower degradation process compared to oxidative pathways. cdc.govchemicalbook.com The estimated half-life for this hydrolytic reaction is 25 hours in moist air with 80% relative humidity at 25°C. cdc.govchemicalbook.com Other studies have reported similar half-lives for atmospheric hydrolysis as greater than one day in humid air. canada.capublications.gc.cacanada.ca
The principal mechanism for the atmospheric degradation of this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. cdc.govchemicalbook.com This oxidative process is significantly faster than atmospheric hydrolysis. cdc.gov The estimated atmospheric half-life for the reaction with hydroxyl radicals is 1.36 hours. cdc.govchemicalbook.com The anticipated products resulting from the reaction with OH radicals in the atmosphere include chloromethyl formate, formyl chloride, and the decomposition products formaldehyde and HCl. chemicalbook.com At low humidity levels, both oxidative and hydrolytic pathways contribute to the degradation of BCME. canada.capublications.gc.cainchem.org
| Degradation Pathway | Condition | Estimated Half-life | Reference |
|---|---|---|---|
| Oxidative (reaction with OH radicals) | Ambient Atmosphere | 1.36 hours | cdc.govchemicalbook.com |
| Hydrolytic (vapor-phase) | Moist Air (80% humidity, 25°C) | 25 hours | cdc.govchemicalbook.com |
| Hydrolytic | Humid Air | > 1 day | canada.capublications.gc.cacanada.ca |
| Photooxidation | Dry Air | 22 days | pic.int |
Aquatic Hydrolysis and Degradation Products
In aquatic environments, this compound is highly unstable and degrades very rapidly through hydrolysis. chemicalbook.comcanada.caeinsteinmed.edu Its half-life in water at 20°C is approximately 38 seconds, based on a hydrolysis rate constant of 0.018 per second. cdc.govgovinfo.gov This extremely rapid hydrolysis precludes other degradation processes, such as oxidation, from occurring in aquatic systems. canada.cacanada.ca Due to this rapid breakdown, volatilization from surface water is considered insignificant unless the compound is discharged in a water-immiscible solvent with a high vapor pressure. canada.cacanada.ca
Under laboratory conditions in a sealed system where the products cannot escape, an equilibrium may be established where about 80% of the BCME is hydrolyzed, with 20% remaining. cdc.govgovinfo.gov However, in a natural environment, the degradation products would dissipate, allowing the hydrolysis to proceed to completion. cdc.govgovinfo.gov
The hydrolysis of this compound in water yields formaldehyde and hydrochloric acid (HCl) as its primary degradation products. cdc.govchemicalbook.comcanada.caeinsteinmed.edu This rapid decomposition is a key feature of its environmental fate in aqueous media. einsteinmed.edunih.gov The U.S. Environmental Protection Agency (EPA) removed BCME from its list of priority toxic pollutants in 1981, citing its rapid hydrolysis and a half-life of 38 seconds at 20°C. oregon.gov
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Half-life | ~38 seconds | 20°C | cdc.govcanada.cagovinfo.gov |
| Hydrolysis Rate Constant | 0.018 s⁻¹ | 20°C | cdc.govgovinfo.gov |
| Primary Degradation Products | Formaldehyde and Hydrochloric Acid (HCl) | chemicalbook.comcanada.caeinsteinmed.edu |
Terrestrial Fate in Soil Systems
Specific information regarding the fate of this compound in soil is limited. cdc.gov However, it is widely expected that BCME would hydrolyze rapidly upon contact with soil moisture, similar to its behavior in aquatic environments. cdc.govchemicalbook.comcdc.gov Consequently, it is not anticipated to persist in moist soil for significant periods. chemicalbook.comcdc.gov Processes like adsorption, leaching, and biodegradation in moist soil are not considered important environmental fate processes due to its rapid hydrolysis. nih.gov
This compound is expected to volatilize from dry soil surfaces due to its vapor pressure of 29.4 mm Hg at 25°C. nih.gov However, in moist soil, its tendency to evaporate is curtailed by its rapid hydrolysis. einsteinmed.edu Therefore, volatilization is not considered a significant fate process for BCME in most terrestrial environments. nih.gov
Degradation in Moist Soil
While no specific studies detailing the fate of this compound (BCME) in soil have been identified, it is widely expected that the compound would not persist in a moist soil environment. govinfo.govcdc.govnih.gov The primary mechanism for its removal is predicted to be rapid hydrolysis upon contact with soil moisture. govinfo.govcdc.govcdc.goveinsteinmed.edu This chemical reaction would break down BCME into formaldehyde and hydrochloric acid. govinfo.goveinsteinmed.educanada.ca
In addition to hydrolysis, it is probable that BCME would react with other soil constituents, further contributing to its degradation. cdc.govcdc.gov Although some evaporation to the air may occur if BCME is released to soil, the majority is expected to be broken down by its reaction with water present in the soil. einsteinmed.edu
The potential for BCME to adsorb to soil particles is considered minimal, based on a calculated log organic carbon partition coefficient (log K_oc) of 1.2. canada.ca However, its mobility in soil is also considered unlikely, as the rapid rate of hydrolysis would preclude significant movement through the soil column. canada.ca No information regarding the biodegradation of BCME in soil has been identified. canada.ca
| Process | Description | Influencing Factors | Degradation Products | Expected Persistence |
|---|---|---|---|---|
| Hydrolysis | The primary degradation pathway where BCME reacts with water. govinfo.govcdc.goveinsteinmed.edu | Soil moisture content. govinfo.goveinsteinmed.edu | Formaldehyde, Hydrochloric Acid. einsteinmed.educanada.ca | Low; the compound is not expected to persist for significant periods. cdc.govcdc.gov |
| Reactivity | Reaction with various soil constituents. cdc.govcdc.gov | Composition of the soil. cdc.gov | Not specified in literature. | Low. cdc.gov |
| Adsorption | Minimal potential to adsorb to soil organic carbon (Log K_oc = 1.2). canada.ca | Organic carbon content of the soil. canada.ca | N/A | N/A |
Bioconcentration and Food Chain Dynamics
No studies have been located that investigate the food chain bioaccumulation or bioconcentration of this compound. govinfo.govcanada.cacdc.govinchem.org The lack of research in this area is largely because BCME is not expected to bioaccumulate. govinfo.govcdc.gov Its rapid hydrolysis in aqueous environments, and therefore in the tissues of living organisms, precludes the potential for the compound to build up. govinfo.govcanada.cacdc.gov
Bioconcentration refers to the process where the concentration of a chemical in an aquatic organism exceeds its concentration in the surrounding water, resulting from uptake through water only. cdc.govregulations.gov Bioaccumulation is a broader term that includes all routes of exposure, such as water, food, and sediment. regulations.gov Due to the highly reactive and unstable nature of BCME in water, it is not anticipated to persist long enough to be significantly taken up by organisms, and therefore it does not build up in the food chain. einsteinmed.eduinchem.org
| Parameter | Finding | Reasoning |
|---|---|---|
| Bioconcentration Factor (BCF) | No data available. govinfo.govcdc.gov | The compound is not expected to bioconcentrate due to its rapid degradation in organisms. govinfo.gov |
| Food Chain Bioaccumulation | No studies located. cdc.govinchem.org | Rapid hydrolysis in living organisms is expected to prevent accumulation in the food chain. canada.cacdc.govinchem.org |
| Overall Potential | Negligible. einsteinmed.educanada.ca | The high rate of hydrolysis in aqueous environments prevents persistence and uptake by organisms. canada.cainchem.org |
Toxicological Effects Beyond Carcinogenicity
Neurological Effects
While the primary target of bis(chloromethyl) ether toxicity is the respiratory system, some evidence from animal studies suggests potential neurological effects. At lethal concentrations, rats and hamsters have exhibited extreme irritability and subarachnoid hemorrhage (bleeding in the space surrounding the brain) nih.govcdc.gov. However, the available data on the neurotoxicity of this compound is limited, and more research is needed to fully understand its impact on the nervous system.
Dermal and Ocular Irritation
This compound is a potent irritant upon direct contact with skin and eyes. einsteinmed.eduepa.govnj.gov In humans, acute exposure can lead to irritation of the skin and mucous membranes. epa.gov Animal studies have provided more specific details on the severity of these effects.
A single application of undiluted BCME to the skin of rabbits resulted in moderate erythema and marked necrosis. nih.govcdc.gov The primary dermal irritation score in this study was 6, indicating a severe reaction. nih.govcdc.gov Skin contact with BCME may also cause inflammation and swelling. cdc.govscbt.com
Ocular exposure is also highly damaging. A dose of 5 µL (7 mg) applied to the eye of a rabbit produced severe corneal necrosis. nih.govcdc.gov Eye contact with the vapor or liquid can cause irritation, redness, and tearing. scbt.com
| Exposure Type | Dose | Observed Effects | Source |
|---|---|---|---|
| Dermal (Single Application) | Undiluted | Moderate erythema, marked necrosis, Primary Irritation Score of 6 | nih.govcdc.gov |
| Ocular | 5 µL (7 mg) | Severe corneal necrosis | nih.govcdc.gov |
Systemic Toxicity at High Concentrations
At high concentrations, inhalation of this compound leads to severe systemic toxicity, primarily affecting the respiratory system. epa.gov In rats and hamsters, the acute inhalation LC50 (the concentration causing death in 50% of test animals) for a 7-hour exposure was estimated to be 7 ppm. nih.gov For mice, the estimated LC50 for a 6-hour exposure was 5.3 ppm. nih.gov
The primary cause of death in these acute exposure scenarios was severe lung irritation, which manifested as congestion, edema, and hemorrhage. nih.govepa.gov Higher exposures in humans can also lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency characterized by severe shortness of breath. einsteinmed.edunj.gov In addition to respiratory effects, chronic exposure in workers has been associated with bronchitis, chronic cough, and impaired respiratory function. epa.gov
Risk Assessment and Management Strategies
Regulatory Frameworks and Guidelines
The significant health risks associated with bis(chloromethyl) ether (BCME) have led to the establishment of stringent regulatory frameworks and guidelines by various national and international bodies to protect workers and the public. These regulations are primarily focused on minimizing occupational exposure due to the compound's potent carcinogenicity.
Occupational exposure limits for this compound have been set by several organizations to control workplace exposures to the lowest feasible levels. The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for BCME. nj.goveinsteinmed.edu
The specific occupational exposure limits are detailed in the table below:
| Organization | Limit Type | Value | Notes |
| ACGIH | TLV-TWA (8-hour) | 0.001 ppm | Confirmed Human Carcinogen nj.goveinsteinmed.edu |
| OSHA | PEL | No specific PEL; regulated under the 13 Carcinogens standard (29 CFR 1910.1003) | Requires reduction of exposure to the lowest feasible concentration. nj.govosha.gov |
| NIOSH | REL | Lowest Feasible Concentration (LFC) | Recommended exposure limit for an occupational carcinogen. nj.goveinsteinmed.edu |
| Cal/OSHA | PEL | See Section 5209, Carcinogens | Regulated as a carcinogen. osha.gov |
Data sourced from multiple references. nj.goveinsteinmed.eduosha.govosha.gov
This compound is universally recognized as a potent human carcinogen by major international and U.S. agencies. This classification is based on extensive evidence from human epidemiological studies and animal research. cdc.govepa.govscbt.com
International Agency for Research on Cancer (IARC): IARC has classified this compound in Group 1: Carcinogenic to humans . cdc.govscbt.comworksafebc.com This classification is reserved for agents for which there is sufficient evidence of carcinogenicity in humans. scbt.com Numerous epidemiological studies have demonstrated that workers exposed to BCME have an increased risk for lung cancer, particularly small-cell carcinoma. einsteinmed.eduscbt.comwho.intnih.gov
U.S. Environmental Protection Agency (EPA): The EPA has classified this compound as Group A: Known human carcinogen . epa.govepa.govalaska.gov This is the highest-risk category and indicates that there is sufficient evidence from epidemiologic studies to support a causal association between exposure to the agent and cancer in humans. epa.gov
National Toxicology Program (NTP): The NTP has classified this compound as Known to be a human carcinogen . osha.gov
ACGIH: The ACGIH has designated BCME as A1: Confirmed human carcinogen . osha.govworksafebc.com
The consensus among these agencies underscores the significant carcinogenic hazard posed by this compound.
Exposure Assessment Methodologies
Accurate assessment of exposure to this compound is critical for protecting worker health and for epidemiological studies. Methodologies have been developed for monitoring current workplace exposures, though reconstructing historical exposures presents significant challenges.
Workplace air monitoring for this compound is a specialized process due to its high reactivity and the low concentrations that are of concern. The Occupational Safety and Health Administration (OSHA) has a validated method for this purpose. osha.gov
The OSHA Method 10 involves:
Sampling: Air is collected using a midget fritted glass bubbler (MFGB) that contains a derivatizing reagent. osha.govosha.gov The recommended sampling volume is 50 liters at a flow rate of 0.5 liters per minute. osha.govosha.gov
Derivatization: The reagent, a methanolic solution of the sodium salt of 2,4,6-trichlorophenol, reacts with BCME to form a stable derivative. osha.govosha.gov This is necessary because BCME is unstable and hydrolyzes rapidly. einsteinmed.educanada.ca
Analysis: The stable derivative is then extracted with hexane and analyzed using gas chromatography with an electron capture detector (GC-ECD). osha.govosha.gov
This method allows for the detection of BCME at the parts-per-billion level, which is essential for ensuring compliance with the stringent occupational exposure limits. osha.gov
Reconstructing historical exposures to this compound is fraught with challenges, primarily due to the nature of the compound and the historical context of its use.
Latency Period: Lung cancer associated with BCME exposure has a long latency period, often appearing 15 to 20 years after the initial exposure. einsteinmed.eduwho.int This long delay makes it difficult to link specific cases of cancer to past workplace exposures, especially if historical monitoring data is unavailable.
Cumulative Exposure: The risk of lung cancer increases with both the duration and the cumulative dose of exposure to BCME. einsteinmed.eduwho.intnih.gov Accurately quantifying cumulative exposure from decades past is often impossible due to a lack of systematic air monitoring in the early years of its industrial use.
Instability of BCME: this compound is highly reactive and degrades rapidly in the environment, particularly in the presence of moisture. einsteinmed.educanada.ca This chemical instability means that direct measurement of past environmental contamination is not feasible, making it difficult to estimate historical exposure levels.
Lack of Early Monitoring: Before its carcinogenicity was widely recognized and regulated, workplace monitoring for BCME was not a standard practice. This has resulted in a scarcity of quantitative exposure data from the periods when many workers were most heavily exposed. canada.ca
These factors complicate epidemiological studies and the process of establishing a definitive link between an individual's past work history and their subsequent development of cancer.
Public Health Implications and Risk Communication
The primary public health implication of this compound is its potent carcinogenicity, specifically its ability to cause lung cancer in occupationally exposed individuals. cdc.govcanada.ca While the risk to the general public is considered very low, communicating the risks to workers and those living near industrial facilities that may have historically used the chemical is a crucial public health function. cdc.gov
Due to its limited use and rapid degradation in the environment, exposure of the general population to BCME is highly unlikely. cdc.govcanada.ca The compound hydrolyzes quickly in water and moist air, preventing it from persisting in the environment or accumulating in the food chain. einsteinmed.educanada.ca
Risk communication strategies, therefore, focus on:
Worker Training: For the small number of individuals who may encounter BCME in laboratory or enclosed industrial settings, comprehensive training on its hazards and the necessary safety precautions is mandated by regulations like the OSHA Hazard Communication Standard. nj.goveinsteinmed.edu
Public Information: Agencies like the Agency for Toxic Substances and Disease Registry (ATSDR) and the EPA provide public-facing documents, such as ToxFAQs™ and Hazardous Substance Fact Sheets, that summarize the health risks of BCME in accessible language. nj.govcdc.govcdc.gov These documents explain that since BCME is no longer used commercially in the U.S. and breaks down quickly, there is a low probability of public exposure. cdc.govepa.gov
Regulatory Standards: The establishment and enforcement of strict occupational exposure limits and carcinogen classifications serve as a form of risk communication to industries about the severity of the hazard, compelling them to implement protective measures. canada.ca
The overarching public health message is that while this compound is a dangerous human carcinogen, stringent regulations and its chemical properties mean that the risk is almost exclusively confined to historical or very specific and controlled occupational settings. canada.caresearchgate.net
Remediation and Mitigation Technologies for Bcme Contamination
Environmental Remediation Approaches
Environmental remediation of BCME is complicated by its rapid degradation. In the presence of water, it hydrolyzes with a half-life of about 38 seconds, breaking down into formaldehyde (B43269) and hydrochloric acid (HCl). cdc.govcanada.cacdc.gov Consequently, BCME itself is not expected to persist in soil or water, and remediation efforts often address its byproducts or other co-contaminants. cdc.govcdc.govcdc.gov
In situ remediation involves treating contaminants in place without excavating soil or pumping groundwater. While these technologies are widely used for various organic pollutants, their direct application to BCME is limited by the compound's instability. The focus would instead be on contaminants mixed with BCME or its more stable byproducts.
Common in situ technologies include:
In Situ Chemical Reduction (ISCR): This process involves injecting chemical reductants to transform harmful contaminants into less toxic or immobile forms. frtr.govregenesis.com ISCR is effective for a range of contaminants, including halogenated organic compounds. frtr.gov
In Situ Thermal Remediation: These methods use heat to enhance the removal of contaminants. Technologies like steam-enhanced extraction, conductive heating, and electrical resistance heating increase the vapor pressure of organic compounds, allowing them to be extracted in the vapor phase. wealthywaste.com
Soil Vapor Extraction (SVE): SVE is a physical treatment process used to remediate volatile organic compounds (VOCs) from the unsaturated zone of the soil. A vacuum is applied to the soil to induce the flow of air and remove volatile contaminants. epa.gov
Given BCME's rapid hydrolysis upon contact with moisture in soil, it is not expected to persist long enough for these methods to be applied directly to the parent compound. cdc.govcdc.gov However, they could be relevant for treating source zones where other, more persistent volatile or semi-volatile organic compounds are present.
Table 1: Applicability of In Situ Technologies to BCME Contamination
| Technology | Principle | Direct Applicability to BCME | Potential Indirect Application |
| In Situ Chemical Reduction (ISCR) | Chemical reduction of contaminants to less harmful substances. frtr.gov | Low; BCME degrades abiotically via hydrolysis much faster than ISCR reaction rates. | Treatment of co-contaminating reducible compounds (e.g., other chlorinated solvents). |
| In Situ Thermal Remediation | Heat is applied to volatilize contaminants for extraction. wealthywaste.com | Low; rapid hydrolysis is the dominant fate process. | Removal of co-contaminating VOCs and SVOCs. |
| Soil Vapor Extraction (SVE) | A vacuum is used to remove volatile contaminants from the subsurface. epa.gov | Low; BCME is volatile but degrades quickly in the presence of soil moisture. | Removal of volatile co-contaminants or the formaldehyde degradation product. |
Ex situ methodologies involve the excavation of contaminated soil or the pumping of groundwater for treatment at the surface. As with in situ methods, the rapid hydrolysis of BCME means that by the time the contaminated media is removed, the parent compound is unlikely to be present in significant quantities. cdc.gov
The primary ex situ treatment method recommended for materials contaminated with BCME is incineration. cdc.govcdc.gov This high-temperature destruction process is effective for a wide range of organic hazardous wastes. Any products, residues, or container liners contaminated with BCME are classified as acute hazardous waste and must be handled accordingly. cdc.govcdc.gov
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org AOPs, which include processes like ozonation, UV/hydrogen peroxide, and Fenton reactions, are effective at degrading a wide variety of persistent organic pollutants. wikipedia.orgyoutube.comyoutube.com
However, in the case of BCME in an aquatic environment, its extremely rapid hydrolysis precludes any significant degradation by oxidation. canada.ca The hydrolytic pathway is so dominant that AOPs would not be a practical or effective treatment method for the parent BCME molecule in water. canada.ca The technology would be more applicable to treating its degradation byproduct, formaldehyde, or other more stable co-contaminants.
Bioremediation technologies use microorganisms to degrade or transform hazardous contaminants into less toxic substances like carbon dioxide and water. nm.gov This approach has been successfully applied to many organic compounds.
However, there is a lack of information regarding microbial degradation studies specifically for BCME. This is likely because the compound's rapid abiotic hydrolysis to formaldehyde and hydrochloric acid creates an environment that is hostile to microbial life. The high reactivity and inherent toxicity of BCME and its byproducts make it an unlikely candidate for bioremediation. cdc.govcanada.ca
Prevention of BCME Formation in Industrial Processes
Given the hazards associated with BCME, preventing its inadvertent formation is a critical mitigation strategy in industrial settings. BCME can form spontaneously in the presence of its precursors, formaldehyde and hydrogen chloride, particularly under conditions of low pH and low water content. nih.gov It has been identified as an impurity in technical-grade chloromethyl methyl ether (CMME). canada.canih.gov
Strategies to prevent its formation focus on modifying chemical processes to avoid the conditions that favor its synthesis. For instance, newer procedures for preparing related chemicals, such as chloromethyl methyl ether (MOMCl), have been developed to minimize the formation of BCME. orgsyn.org These improved methods often employ exchange reactions between an acetal (like dimethoxymethane) and a halide source, catalyzed by a protic acid, which is a safer alternative to the traditional method involving formaldehyde, methanol, and hydrogen chloride. orgsyn.org Careful control of reaction conditions, such as temperature and the sequence of adding reagents, is crucial. orgsyn.org
Waste Management and Disposal
Proper management and disposal of BCME are critical due to its toxicity and classification as a known human carcinogen. epa.gov
Hazardous Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), any discarded commercial chemical products, residues, or container liners contaminated with BCME are considered acute hazardous waste, with the assigned EPA waste number P016. cdc.govscbt.com
Disposal Method: The preferred method for disposing of BCME-contaminated waste is incineration at a federally approved hazardous waste facility. cdc.govcdc.govnih.gov
Spill Management: For spills, surfaces can be decontaminated by treatment with an aqueous solution. One patented method involves using an alkaline aqueous solution containing a basic organic amine (such as hexamethylenetetramine), a nonionic surfactant, and an alkali-metal hydroxide to decompose the ether. google.com Another approach is to inject the compound with ammonia in an aqueous or methanol solution. nih.gov It is also recommended to keep BCME out of confined spaces like sewers due to the possibility of an explosion. nj.gov
Table 2: Waste Management and Disposal Guidelines for BCME
| Aspect | Guideline/Method | Regulatory Code/Reference |
| Waste Classification | Acute Hazardous Waste | RCRA, EPA Waste No. P016 cdc.govscbt.com |
| Primary Disposal Technology | Incineration | OSHA 1974; Sittig 1985 cdc.govcdc.gov |
| Spill Decontamination | Treatment with alkaline aqueous solutions containing basic amines. google.com | US Patent 5414202A google.com |
| Alternative Treatment | Injection with ammonia in an aqueous or methanol solution. nih.gov | HSDB nih.gov |
Emerging Research Areas and Future Directions
Advanced Biomonitoring Techniques
A significant challenge in assessing human exposure to BCME is the absence of reliable methods to measure it in biological samples cdc.gov. The compound's high reactivity and rapid degradation in the body make direct measurement difficult cdc.govcdc.gov. Research is therefore moving towards identifying and validating indirect markers of exposure and effect.
Development of Specific Biomarkers of Exposure and Effect
Currently, there are no specific, validated biomarkers of exposure for bis(chloromethyl) ether cdc.gov. Because BCME is broken down so quickly in the body, tests to measure the compound directly are not feasible cdc.gov. The Agency for Toxic Substances and Disease Registry (ATSDR) has identified a critical need for studies that could evaluate whether levels of BCME or its metabolites in biological fluids can be correlated with exposure levels. The development of such biomarkers would be invaluable for monitoring workplace exposures and assessing risks for individuals near hazardous waste sites.
Biomarkers of effect, such as early cellular changes in the respiratory tract, are also a focus. While tests like chest X-rays and sputum cytology can detect damage, they are not specific to BCME and often only reveal effects after significant harm has occurred cdc.gov. Future research aims to identify more sensitive and specific markers of early biological effects that could signal potential harm long before overt disease develops.
Research on DNA Adducts as Biomarkers of Exposure and Risk
As a potent alkylating agent, BCME is known to exert its carcinogenic effects by binding to DNA and forming DNA adducts, which can lead to mutations nih.gov. The formation of these adducts is a critical step in its mechanism of carcinogenicity. Specifically, the alkylation at the O6 position of guanine (B1146940) is considered highly relevant for mutagenesis, potentially leading to GC→AT transition mutations nih.gov.
Despite this understanding, there is a lack of in vivo studies on the specific molecular alterations and DNA adducts formed by BCME exposure in humans nih.gov. DNA adducts are recognized as highly promising biomarkers for toxicant exposure due to their stability and direct link to the mechanism of toxicity nih.gov. Advanced analytical techniques, such as mass spectrometry, offer the sensitivity needed to detect and quantify specific adducts in biological samples nih.govmdpi.com. Future research in this area will focus on identifying and validating BCME-specific DNA adducts in accessible tissues (e.g., blood, oral cells) as biomarkers of both exposure and cancer risk. Such research could provide a powerful tool for molecular epidemiology studies and for quantifying individual risk.
Computational Toxicology and Modeling
Computational methods are increasingly important for understanding the behavior of highly reactive chemicals like BCME, predicting potential exposures, and elucidating mechanisms of toxicity.
Predicting Formation and Environmental Fate
This compound can form spontaneously in humid air from formaldehyde (B43269) and hydrogen chloride nih.gov. Computational investigations using density functional theory have been employed to study the thermodynamics and kinetics of this gas-phase formation researchgate.net. While some studies suggest spontaneous formation is unlikely at typical ambient concentrations, modeling helps to understand the conditions under which it could occur, such as in specific industrial settings researchgate.net.
Regarding environmental fate, BCME is known to hydrolyze rapidly in water, breaking down into formaldehyde and hydrochloric acid cdc.goveinsteinmed.edu. Its persistence in moist soil or water is therefore negligible. However, its fate in the atmosphere is more complex. Future research directions include developing more refined mathematical models to predict BCME levels in the air around potential sources. This requires additional data on the kinetics of its destruction in the air through oxidation and hydrolysis.
Structure-Activity Relationships in Carcinogenicity
Understanding the relationship between the chemical structure of BCME and its carcinogenic activity is crucial for assessing the risk of related halo-ethers. Early research focused on comparing the carcinogenic potency of BCME with its structural analogs nih.gov. These studies help to identify the key chemical features responsible for its high reactivity and carcinogenicity. By examining analogs, researchers can elucidate mechanisms and predict the potential toxicity of other compounds with similar structures. This area of research remains relevant for prioritizing chemicals for further toxicological testing and for understanding the broader class of α-haloether carcinogens.
Investigations into Low-Level and Chronic Exposure Effects
While high-level exposure to BCME is known to cause lung cancer, there is a significant lack of data on the health effects of low-level and chronic exposure cdc.govalaska.gov. Epidemiological studies in occupational cohorts have been limited by unreliable dosimetry and co-exposure to other chemicals cdc.gov. Animal studies have confirmed its potent carcinogenicity, even at concentrations as low as 0.1 ppm, but more research is needed to fully characterize the concentration-response relationship nih.gov.
A critical data need, as highlighted by the ATSDR, is for studies that examine low concentrations to identify critical targets of toxicity and establish reliable dose-response relationships cdc.gov. Chronic-duration animal studies are also lacking. Such investigations are essential for developing accurate minimal risk levels (MRLs) and for assessing the public health risk from potential environmental exposures, however low they may be cdc.govcanada.ca.
Identified Research Gaps for this compound
| Research Area | Specific Data Gap | Future Direction |
| Biomonitoring | Lack of specific biomarkers of exposure. cdc.gov | Develop methods to detect BCME or its metabolites in biological fluids and correlate with exposure levels. |
| Lack of sensitive and specific biomarkers of effect. cdc.gov | Identify early cellular or molecular changes in target tissues (e.g., respiratory tract) to serve as early warnings of effect. | |
| DNA Adducts | No in vivo studies identifying specific BCME-DNA adducts in humans. nih.gov | Use advanced mass spectrometry to identify and quantify BCME-specific DNA adducts in human samples as biomarkers of exposure and risk. nih.gov |
| Environmental Fate | Insufficient kinetic data for atmospheric degradation. | Conduct studies on the kinetics of BCME oxidation and hydrolysis in air to refine environmental fate models. |
| Toxicology | Lack of data on effects of low-level, chronic exposure. cdc.govalaska.gov | Perform chronic-duration animal studies at low concentrations to establish clear dose-response relationships and identify sensitive targets of toxicity. cdc.gov |
| Insufficient understanding of non-cancer systemic effects. | Conduct comprehensive animal studies to evaluate potential reproductive, developmental, and immunological toxicity. cdc.gov |
Studies on Susceptibility and Inter-individual Variability
Research specifically investigating the factors that contribute to inter-individual variability in susceptibility to this compound (BCME) is notably limited. The existing body of scientific literature primarily focuses on the potent carcinogenicity of BCME in exposed populations, with less emphasis on the underlying biological mechanisms that might render some individuals more vulnerable than others. cdc.govcdc.gov Despite the absence of direct studies on BCME, general principles of toxicology and chemical carcinogenesis suggest that a combination of genetic, metabolic, and other host factors likely influences an individual's response to this hazardous compound.
Currently, there are no established biomarkers of exposure or effect for BCME. cdc.gov Studies that could evaluate whether levels of BCME or its metabolites in biological fluids reflect exposure levels would be beneficial for future research in this area. cdc.govcdc.gov Furthermore, a comprehensive understanding of the toxicokinetics of BCME in humans is lacking, as no studies were located on its absorption, distribution, metabolism, and excretion. cdc.govcdc.gov This absence of data presents a significant challenge in identifying the specific pathways that could be subject to inter-individual variation.
While epidemiological studies have strongly linked BCME exposure to an increased risk of lung cancer, these studies are often limited by the lack of precise dosimetry data and the presence of confounding factors like smoking and exposure to other chemicals. cdc.gov Continued follow-up of historically exposed cohorts could aid in refining estimates of cancer latency and incidence. cdc.gov
Future research directions should prioritize investigating the potential for genetic polymorphisms in metabolic enzymes and DNA repair mechanisms to modulate an individual's risk of developing BCME-induced cancer. Understanding these factors is crucial for identifying susceptible subpopulations and developing more targeted strategies for risk assessment and prevention.
| Factor | Potential Influence on BCME Susceptibility | State of Research |
| Genetic Makeup | Polymorphisms in genes responsible for metabolizing xenobiotics or repairing DNA damage could alter an individual's response to BCME. | No specific studies on BCME have been identified. cdc.gov This remains a critical knowledge gap. |
| Metabolism | Variations in the rate and pathway of BCME metabolism could lead to differences in the formation of reactive intermediates and subsequent toxicity. | The toxicokinetics of BCME, including its metabolism, have not been studied in humans or animals. cdc.govcdc.gov |
| Health and Nutritional Status | Pre-existing health conditions or nutritional deficiencies could compromise an individual's ability to detoxify BCME or repair cellular damage. | While plausible, this has not been specifically investigated for BCME exposure. cdc.gov |
| Concurrent Exposures | Exposure to other substances, such as tobacco smoke, may act synergistically with BCME to increase cancer risk. | Epidemiological studies acknowledge this as a confounding factor, but the precise interactions are not fully elucidated. cdc.gov |
Table 1. Potential Factors Influencing Inter-individual Variability to this compound and Current Research Status.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of BCME critical for experimental design?
- Methodological Answer: Key properties include:
- Melting point : -41.5°C; Boiling point : 106°C (data conflicts exist, e.g., 451.2 K reported in NIST vs. 106°C in Taylor & Francis ).
- Water solubility : 22,000 g/m³ at 20°C; Vapor pressure : 3,999 Pa .
- Degradation : Photolysis (half-life: 0.196–1.96 hours) and oxidation (rate: 360 M⁻¹h⁻¹) dominate environmental fate .
- Thermochemical data : Liquid heat capacity (Cp) ranges from 207.81–253 J/mol·K at 293–313 K .
- Experimental Design Tip : Validate property measurements using calibrated instruments (e.g., differential scanning calorimetry for Cp) and cross-reference with NIST-standardized data .
Q. How should BCME be safely handled and stored in laboratory settings?
- Methodological Answer:
- Storage : Use airtight containers in cool (<20°C), ventilated areas away from light, metals, and incompatible materials (acids, oxidizers) .
- Handling : Ground metal containers during transfer to prevent static discharge; use non-sparking tools .
- Safety Protocols : Follow OSHA 29 CFR 1910.1003 for carcinogen handling, including designated work zones and PPE (gloves, respirators) .
- Decomposition Risk : BCME reacts with water to release formaldehyde and HCl; conduct reactions under inert atmospheres .
Q. What methodologies underpin BCME’s classification as a human carcinogen?
- Methodological Answer:
- Epidemiological Studies : Elevated lung cancer mortality in occupationally exposed workers (e.g., chemical manufacturing) .
- Animal Models : Inhalation exposure in rodents induced nasal and lung tumors; dose-response relationships validated using ISO 10993-3 guidelines .
- Genotoxicity Assays : In vitro tests (Ames test, chromosomal aberration assays) confirmed mutagenicity .
- Regulatory Alignment : Classifications by IARC (Group 1), EPA, and DHHS rely on concordant human/animal data .
Q. How do environmental degradation pathways influence stability studies?
- Methodological Answer:
- Photolysis : Use UV-Vis spectroscopy to monitor degradation under simulated sunlight (λ = 290–400 nm) .
- Oxidation : Employ radical scavengers (e.g., tert-butanol) to isolate oxidation mechanisms in aqueous systems .
- Stability Protocol : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC-MS to quantify breakdown products .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data (e.g., boiling points) be resolved?
- Methodological Answer:
- Data Validation : Compare measurements across methodologies (e.g., ebulliometry vs. gas chromatography) and calibrate against NIST-certified references .
- Example : NIST reports Tboil = 451.2 K , while independent studies cite 106°C ; verify purity (>99%) and exclude contaminants (e.g., chloromethyl methyl ether) .
Q. What synthetic methodologies utilize BCME, and how are by-products controlled?
- Methodological Answer:
- Reaction Optimization : BCME reacts with fluoro-nitro compounds in BF₃-catalyzed etherification; by-products (e.g., compound 16) form via cleavage with excess AlCl₃ .
- Mitigation Strategies : Use stoichiometric AlCl₃, monitor reaction progress via <sup>19</sup>F NMR, and purify via fractional distillation .
Q. How to design inhalation exposure models for carcinogenicity risk assessment?
- Methodological Answer:
- Dosimetry : Calculate inhalation unit risk (0.062 (µg/m³)⁻¹ for lung tumors) using OSHA/NIOSH exposure chambers .
- Species Extrapolation : Adjust rodent-derived minimum risk levels (0.0014 mg/m³) to human equivalents via allometric scaling .
- Analytical Validation : Use GC-ECD to quantify airborne BCME and validate with NIOSH Method 1002 .
Q. How do regulatory thresholds (ERPG, PAC) inform occupational exposure studies?
- Methodological Answer:
- ERPG-2 : 0.1 ppm (AIHA) defines maximum airborne levels for reversible effects; PAC-1 (0.004 ppm) guides emergency planning .
- Study Design : Align exposure durations with ERPG tiers and use real-time monitors (e.g., PID detectors) for threshold compliance .
Q. What analytical techniques detect BCME contamination in chloromethyl methyl ether?
- Methodological Answer:
- GC-MS : Quantify BCME at trace levels (LOQ < 1 ppb) using DB-5 columns and selective ion monitoring (m/z 79, 81) .
- Quality Control : Cross-check with NMR (<sup>13</sup>C chemical shift δ 70–75 ppm for BCME) to confirm identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
